Sequence Identity Mapping for Pharmacokinetic Assay Specificity
The sequence H-Ser-Asn-Ser-Ala-Ala-Trp-Asn-OH is a perfect linear match to the tiragolumab CDR-H1 sequence, validated by both heavy chain variable region sequencing and independent patent claims assigning this sequence as an antigen-binding region essential for TIGIT targeting [1]. In contrast, the closest in-class comparator, the peptide H-Ser-Asn-Asn-Val-Ala-Trp-Asn-OH ('SNNVAWN'), differs by two critical residues (Asn->Ser at pos3; Ala->Val at pos4), which fundamentally alters the paratope geometry. This sequence divergence renders the comparator non-viable as a surrogate in competitive ELISA-based pharmacokinetic assays for tiragolumab detection, where the positive detection of free drug requires exact epitope mimicry.
| Evidence Dimension | Sequence identity match to clinical antibody tiragolumab CDR-H1 |
|---|---|
| Target Compound Data | 100% sequence identity match |
| Comparator Or Baseline | H-Ser-Asn-Asn-Val-Ala-Trp-Asn-OH ('SNNVAWN') - 71% homology (5/7 residues) |
| Quantified Difference | Absolute sequence identity difference: 2 out of 7 residues (Delta 29% sequence divergence) |
| Conditions | In-silico sequence alignment and patent-validated sequence listings |
Why This Matters
Procurement of this specific peptide is mandatory for bioanalytical labs developing tiragolumab-specific ADA or PK assays to avoid drug quantification failure due to sequence mismatch.
- [1] Xu, J., et al. CN113480653A. Anti-TIGIT antibody patent defining HVR-H1 as SEQ ID NO:1 (SNSAAWN). View Source
